molecular formula C12H16ClNO B13336794 N-(3-chloro-4-methylphenyl)oxan-4-amine

N-(3-chloro-4-methylphenyl)oxan-4-amine

Cat. No.: B13336794
M. Wt: 225.71 g/mol
InChI Key: KYHVNGCWIOHXIM-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)oxan-4-amine is an organic compound with the molecular formula C12H16ClNO It is a derivative of oxan-4-amine, where the oxan ring is substituted with a 3-chloro-4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)oxan-4-amine typically involves the reaction of 3-chloro-4-methylphenylamine with an oxan-4-amine derivative. One common method is to react 3-chloro-4-methylphenylamine with tetrahydro-2H-pyran-4-one in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)oxan-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-chloro-4-methylphenyl)oxan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)oxan-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-chloro-4-methylphenyl)oxan-4-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the oxan ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H16ClNO

Molecular Weight

225.71 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)oxan-4-amine

InChI

InChI=1S/C12H16ClNO/c1-9-2-3-11(8-12(9)13)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3

InChI Key

KYHVNGCWIOHXIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCOCC2)Cl

Origin of Product

United States

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